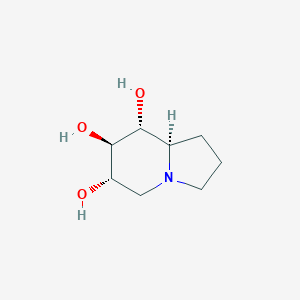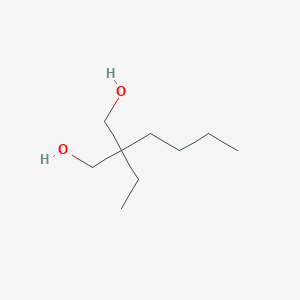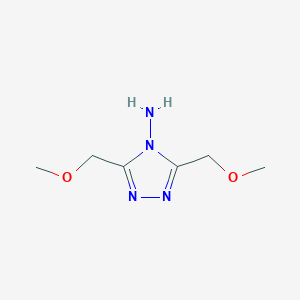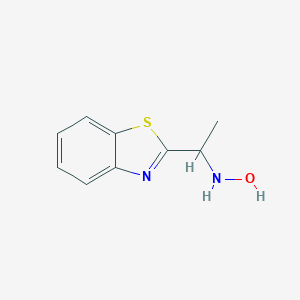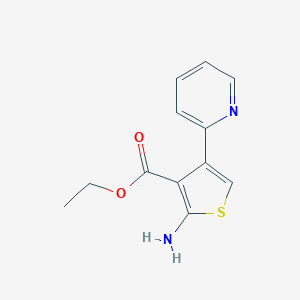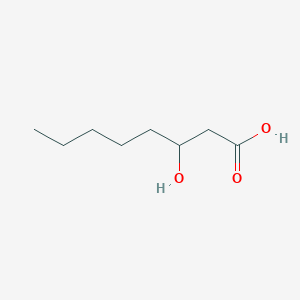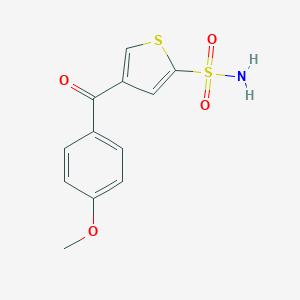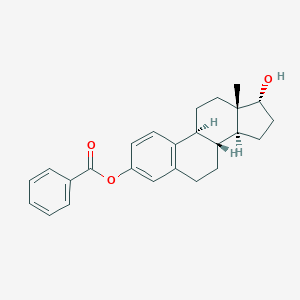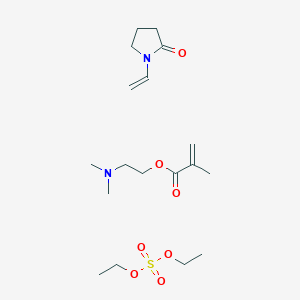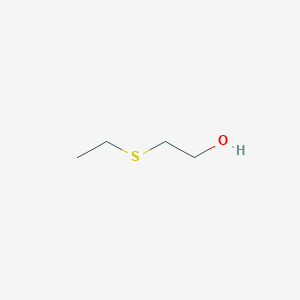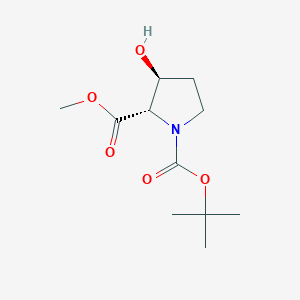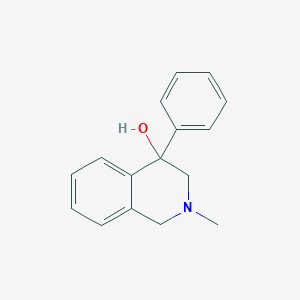![molecular formula C8H10O3 B052193 (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 104010-72-2](/img/structure/B52193.png)
(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclic dioxolone structures often involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles under mild conditions, followed by thermal cyclization to yield various substituted dioxolones and pyrones (Katritzky et al., 2005). Additionally, the total synthesis of enantiopure derivatives incorporating cyclopenta[d][1,3]dioxole moieties emphasizes the importance of intramolecular cyclization strategies, showcasing the complex pathways utilized to construct these intricate systems (Fernandez et al., 2010).
Molecular Structure Analysis
Molecular structures of cyclopenta derivatives are often elucidated through X-ray diffraction, showcasing the non-planar conformations and bond distances that are crucial for understanding their reactivity and properties. For example, studies on organoboron compounds with similar cyclopentane backbones reveal the impact of substituents on the molecular conformation and bond lengths, indicating the steric and electronic effects at play (Kliegel et al., 1984).
Chemical Reactions and Properties
Cyclopenta[d][1,3]dioxol-4(6aH)-one derivatives participate in a variety of chemical reactions, showcasing their versatility. For instance, the synthesis and reactivity studies of 6-substituted pyridinols provide insights into their antioxidant properties, hinting at the potential chemical behaviors of structurally related cyclopenta derivatives (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of compounds like "(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one" can be inferred from similar cyclic structures. Studies on cyclobutane derivatives and their planarity in crystal structures provide insights into the physical characteristics that might be expected, such as melting points, solubility, and crystallinity (Shabir et al., 2020).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the reactivity patterns, stability, and interactions with different chemical species. For example, the exploration of dioxabicyclo octanes and decenes through electrophilic cyclization reveals the nuanced chemical behavior of these cyclic compounds, which could be analogous to the chemical properties of "this compound" (Gurskii et al., 1995).
Wissenschaftliche Forschungsanwendungen
Lignin Model Compounds in Acidolysis
Lignin model compounds, including cyclic dioxolones similar in structure to the specified compound, have been studied for their behavior during acidolysis, a process relevant for understanding the breakdown of lignin in biomass. Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and the presence of enol ether compounds. This research is crucial for advancing biofuel production and understanding the chemical recycling of plant biomass Yokoyama, 2015.
Synthetic and Pharmacological Potential of Sultone Derivatives
Sultone derivatives, which share structural features with the specified compound, have been analyzed for their synthetic and pharmacological potential. Hryhoriv et al. (2021) discussed the synthesis, chemical properties, and biological activity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, underscoring their significance in developing new molecular systems with pharmacological properties. This highlights the potential for compounds like (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one to serve as building blocks in medicinal chemistry Hryhoriv et al., 2021.
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) in Food
Research on OPAHs, related in structure to the compound , has focused on their toxicity, occurrence, and potential sources in food. Ma and Wu (2022) discussed the physical-chemical properties and toxicity of OPAHs, providing insights into evaluating and reducing OPAH-related health risks in food. This research is relevant for food safety and environmental health Ma & Wu, 2022.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .
Eigenschaften
IUPAC Name |
(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUDHGKUWPPGB-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=O)[C@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436216 | |
| Record name | (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104010-72-2, 103904-94-5 | |
| Record name | (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

